ATP,Gamma S

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

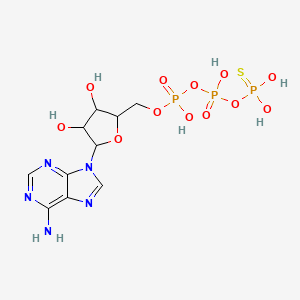

特性

分子式 |

C10H16N5O12P3S |

|---|---|

分子量 |

523.25 g/mol |

IUPAC名 |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31) |

InChIキー |

NLTUCYMLOPLUHL-UHFFFAOYSA-N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of ATPγS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable or slowly hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemical and pharmacological research. By substituting a non-bridging oxygen atom with a sulfur atom on the terminal (gamma) phosphate (B84403) group, ATPγS exhibits unique interactions with a wide range of ATP-utilizing enzymes. This substitution allows it to act as a potent inhibitor of many kinases and ATPases, while for some enzymes, it can serve as a substrate. This technical guide provides a comprehensive overview of the mechanism of action of ATPγS, detailing its effects on enzyme kinetics, its role in elucidating signaling pathways, and its application in structural biology. Detailed experimental protocols and quantitative data are provided to facilitate its use in a research and drug development setting.

Core Mechanism of Action: The Thiophosphate Substitution

The key to the functionality of ATPγS lies in the replacement of a non-bridging oxygen atom on the γ-phosphate with a sulfur atom. This single atomic substitution has profound effects on the molecule's chemical properties and its interaction with enzymes.

-

Resistance to Hydrolysis: The phosphorus-sulfur (P-S) bond in the thiophosphate group is significantly more resistant to enzymatic cleavage than the corresponding phosphorus-oxygen (P-O) bond in ATP. This is due to the different electronic and steric properties of sulfur compared to oxygen.[1] For many ATPases and kinases, the active site machinery is optimized for the geometry and reactivity of the phosphate group of ATP, and the presence of the bulkier, less electronegative sulfur atom hinders the nucleophilic attack required for hydrolysis. This resistance to hydrolysis is the primary reason ATPγS is often referred to as a "non-hydrolyzable" analog.

-

Substrate for Thiophosphorylation: While many enzymes cannot hydrolyze the thiophosphate bond, numerous kinases can utilize ATPγS as a substrate to transfer the terminal thiophosphate group onto their protein or lipid substrates. This process, known as thiophosphorylation, results in a substrate that is highly resistant to dephosphorylation by most cellular phosphatases.[2] This stability makes thiophosphorylated proteins excellent tools for identifying kinase substrates and studying phosphorylation-dependent signaling events.

-

Conformational Trapping: For many ATP-dependent enzymes, the binding and hydrolysis of ATP are coupled to significant conformational changes that are essential for their function. By binding to the ATP pocket but resisting hydrolysis, ATPγS can effectively "trap" an enzyme in a specific conformational state, often an intermediate state in its catalytic cycle. This property is invaluable for structural biology studies, allowing for the determination of high-resolution structures of these transient states by X-ray crystallography and cryo-electron microscopy (cryo-EM).

Interaction with Key Enzyme Families

The effect of ATPγS is highly dependent on the specific enzyme it interacts with. Below is a summary of its mechanism of action on major classes of ATP-utilizing enzymes.

Kinases: A Tool for Substrate Identification and Inhibition

ATPγS is widely used in the study of protein and lipid kinases. As competitive inhibitors, they vie with ATP for the same binding site.[3][4]

-

Competitive Inhibition: By binding to the ATP-binding pocket, ATPγS can act as a competitive inhibitor of kinase activity. The degree of inhibition is dependent on the relative concentrations of ATP and ATPγS, as well as the kinase's affinity for each.

-

Thiophosphorylation of Substrates: Many kinases can catalyze the transfer of the γ-thiophosphate from ATPγS to their substrates.[2] The resulting thiophosphorylated substrate is a stable marker of kinase activity, as the thiophosphate group is resistant to cleavage by most phosphatases. This has led to the development of powerful assays for identifying direct kinase substrates from complex biological mixtures.

Phosphatases: Resistance of Thiophosphorylated Substrates

The stability of the thiophosphate group to phosphatase-mediated hydrolysis is a cornerstone of many applications of ATPγS.

-

Resistance to Dephosphorylation: Protein serine/threonine phosphatases and most protein tyrosine phosphatases are generally unable to efficiently hydrolyze the thiophosphate ester bond.[2][5] This resistance allows for the accumulation of thiophosphorylated substrates, facilitating their detection and analysis.

ATPases: A Spectrum of Effects from Substrate to Inhibitor

The interaction of ATPγS with ATPases is highly varied.

-

Inhibition of Hydrolysis: For many ATPases, such as the 26S proteasome's Rpt subunits and the spliceosomal helicase Brr2, ATPγS binds to the active site but is hydrolyzed very slowly or not at all.[6][7] This can lock the enzyme in a specific, often inactive or intermediate, conformational state.

-

Alternative Substrate: Surprisingly, some helicases, including eukaryotic translation initiation factor eIF4A and the CMG helicase, can utilize ATPγS as a substrate for hydrolysis and to power their unwinding activities, albeit sometimes at a reduced rate compared to ATP.

Quantitative Data

The interaction of ATPγS with various enzymes can be quantified using standard enzyme kinetic parameters.

| Enzyme Family | Enzyme | Parameter | Value | Organism/System | Reference |

| Helicases | eIF4A | KM | 66 µM | Mammalian | [8] |

| eIF4A | kcat | 1.0 min-1 | Mammalian | [8] | |

| AAA+ ATPases | ClpA | Kd (apparent) | ~6 µM | E. coli | [3] |

| Kinases | mTOR | - | ATPγS used to determine X-ray structure | Homo sapiens | [6] |

| AMPK | - | ATPγS used to trap inactive state for cryo-EM | - | [1] | |

| Phosphatases | PTP-1B | Ki | 0.06-1.2 µM (for Keggin compounds, competitive inhibitors) | - | [8] |

| SHP-1 | Ki | 0.06-1.2 µM (for Keggin compounds, competitive inhibitors) | - | [8] |

Impact on Cellular Signaling Pathways

ATPγS is a powerful tool for dissecting complex cellular signaling pathways by virtue of its ability to modulate the activity of key signaling enzymes.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling cascade is a central pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and stress responses. The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[9][10][11] ATPγS can be used to inhibit the kinases at each tier, thereby blocking signal propagation. For example, by introducing ATPγS into a cell lysate, one can prevent the phosphorylation and activation of downstream components, allowing researchers to map the hierarchy of the pathway and identify the specific kinases involved in a particular response.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[12][13] Upon ligand binding, GPCRs activate heterotrimeric G proteins, which then modulate the activity of downstream effectors. The activation of G proteins involves the exchange of GDP for GTP on the Gα subunit. Non-hydrolyzable analogs of GTP, such as GTPγS, are commonly used to lock G proteins in their active state. Similarly, ATPγS can be used to study the role of ATP in GPCR signaling, for instance, by inhibiting GPCR kinases (GRKs) that phosphorylate the activated receptor, a key step in signal termination and receptor internalization.

Experimental Protocols

In Vitro Kinase Assay with Thiophosphate-Specific Antibody Detection

This protocol allows for the identification of direct kinase substrates by detecting thiophosphorylation.

Materials:

-

Purified kinase of interest

-

Putative substrate protein or peptide

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATPγS (10 mM stock)

-

p-Nitrobenzyl mesylate (PNBM) (50 mM stock in DMSO)

-

SDS-PAGE reagents

-

Western blotting apparatus and reagents

-

Thiophosphate ester-specific primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Kinase Reaction:

-

Set up the kinase reaction in a microcentrifuge tube:

-

Kinase (e.g., 100 nM)

-

Substrate (e.g., 1 µM)

-

Kinase reaction buffer

-

ATPγS (final concentration 100 µM)

-

Bring to a final volume of 25 µL with nuclease-free water.

-

-

Incubate at 30°C for 30-60 minutes.

-

-

Alkylation:

-

Add 2.5 µL of 50 mM PNBM to the reaction mixture (final concentration 5 mM).

-

Incubate at room temperature for 1-2 hours to alkylate the thiophosphate group.

-

-

SDS-PAGE and Western Blotting:

-

Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the thiophosphate ester-specific primary antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Trapping Protein Conformations for Structural Studies

This protocol provides a general framework for using ATPγS to stabilize a protein in a specific conformation for X-ray crystallography or cryo-EM.

Materials:

-

Highly purified protein of interest (>95% purity)

-

ATPγS

-

Appropriate buffer for the protein (ensure it is compatible with crystallization or cryo-EM)

-

Crystallization screens and plates (for X-ray crystallography)

-

Cryo-EM grids and vitrification apparatus (for cryo-EM)

Procedure:

-

Protein-ATPγS Complex Formation:

-

Incubate the purified protein with a molar excess of ATPγS (typically 5-10 fold excess) in the presence of MgCl₂ (usually equimolar to ATPγS) for at least 30 minutes on ice. This allows for the binding of ATPγS to the protein's active site.

-

-

For X-ray Crystallography:

-

Set up crystallization trials using the protein-ATPγS complex. The hanging drop or sitting drop vapor diffusion methods are commonly used.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature).

-

Optimize initial crystal hits to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Solve the structure using molecular replacement or other phasing methods.

-

-

For Cryo-Electron Microscopy:

-

Apply a small volume (2-3 µL) of the protein-ATPγS complex to a glow-discharged cryo-EM grid.

-

Blot away excess liquid to create a thin film.

-

Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

-

Collect a large dataset of images using a transmission electron microscope equipped with a direct electron detector.

-

Process the images to generate 2D class averages and a 3D reconstruction of the protein-ATPγS complex.

-

Conclusion

ATPγS is a versatile and powerful molecular tool that has significantly advanced our understanding of ATP-dependent enzymes and the signaling pathways they regulate. Its ability to act as a stable ATP analog, a substrate for thiophosphorylation, and a tool for trapping enzymatic conformations makes it invaluable for researchers in biochemistry, molecular biology, and drug development. By understanding its nuanced mechanisms of action and employing the appropriate experimental approaches, scientists can continue to leverage ATPγS to unravel the complexities of cellular function and identify new therapeutic targets.

References

- 1. Structure of an AMPK complex in an inactive, ATP-bound state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shop.carnabio.com [shop.carnabio.com]

- 4. rigaku.com [rigaku.com]

- 5. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 10. Signal Transduction MAP Kinases and Their Function - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. Mitogen-activated Protein Kinases (MAPKs) [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of ATPγS for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-5'-O-(3-thiotriphosphate), commonly known as ATPγS, is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that has become an indispensable tool in biochemistry, molecular biology, and drug discovery. In ATPγS, one of the non-bridging oxygen atoms on the terminal (gamma) phosphate (B84403) is replaced by a sulfur atom. This modification confers resistance to hydrolysis by many ATP-dependent enzymes, such as kinases and ATPases, making it an invaluable probe for studying enzyme mechanisms, identifying substrates, and screening for inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of ATPγS, with a focus on its use in studying signaling pathways and enzyme kinetics.

Chemical Structure and Properties of ATPγS

ATPγS shares a similar overall structure with ATP, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The key distinction lies in the substitution of a sulfur atom for an oxygen atom on the γ-phosphate group.

Molecular Formula: C₁₀H₁₆N₅O₁₂P₃S[1]

IUPAC Name: [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate

CAS Number: 35094-45-2

Stereochemistry: The Sp and Rp Diastereomers

The substitution of a sulfur atom for an oxygen on the γ-phosphorus atom, which is a chiral center, results in the existence of two stereoisomers, designated as the Sp and Rp diastereomers. The "S" and "R" nomenclature refers to the absolute configuration at the phosphorus atom, following the Cahn-Ingold-Prelog priority rules. The different spatial arrangements of the sulfur and oxygen atoms can lead to differential recognition and processing by enzymes, making the use of stereochemically pure isomers crucial for specific applications.

Quantitative Data: Enzyme Kinetics and Binding Affinity

While often referred to as "non-hydrolyzable," the stability of the thiophosphate bond is relative and enzyme-dependent. Some enzymes can catalyze the transfer of the thiophosphate group, albeit typically at a slower rate than the phosphate from ATP.[2] The choice of divalent metal cation can also significantly influence the utilization of ATPγS by kinases. Many kinases that poorly utilize ATPγS in the presence of Mg²⁺ show enhanced thiophosphorylation activity with Mn²⁺.

Table 1: Comparative Kinetic Parameters of ATP and ATPγS for Selected Enzymes

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | Divalent Cation | Reference |

| eIF4A | ATP | 58 | 0.97 min⁻¹ (kcat) | Mg²⁺ | [3] |

| eIF4A | ATPγS | 66 | 1.0 min⁻¹ (kcat) | Mg²⁺ | [3] |

| Phosphomevalonate Kinase | ATP | - | 100% (Relative Vmax) | Mg²⁺ | [4] |

| Phosphomevalonate Kinase | ATPγS | - | ~20% (Relative Vmax) | Mg²⁺ | [4] |

| Phosphomevalonate Kinase | ATP | - | 100% (Relative Vmax) | Cd²⁺ | [4] |

| Phosphomevalonate Kinase | ATPγS | - | ~30% (Relative Vmax) | Cd²⁺ | [4] |

| Human PIP5K1α | ATP | 21.57 | 0.65 pmol·min⁻¹ (Vmax) | - | [5] |

Table 2: Binding Affinity (Kd) of ATP for Various Protein Kinases

| Kinase | Kd (µM) | Reference |

| ABL | 5 nM (for probe 4a) | [6] |

| SRC | 5 nM (for probe 4a) | [6] |

| HCK | 5 nM (for probe 4a) | [6] |

| LCK | 10 nM (for probe 4a) | [6] |

| p38 | 10 nM (for probe 4a) | [6] |

| CSK | 10 nM (for probe 4a) | [6] |

| EPHA3 | 10 nM (for probe 4a) | [6] |

| CLK1 | 10 nM (for probe 4a) | [6] |

| PAK4 | 10 nM (for probe 4a) | [6] |

| PAK5 | 10 nM (for probe 4a) | [6] |

| MAP3K5 | 10 nM (for probe 4a) | [6] |

Experimental Protocols

The unique properties of ATPγS make it a versatile tool in a variety of experimental settings. Below are detailed protocols for its application in in vitro kinase assays and the detection of thiophosphorylation.

3.1 In Vitro Kinase Assay with ATPγS and MnCl₂

This protocol is designed to enhance the thiophosphorylation of a substrate by a protein kinase that shows poor activity with ATPγS in the presence of Mg²⁺.

Materials:

-

Purified protein kinase

-

Substrate peptide or protein

-

ATPγS solution (e.g., 10 mM stock)

-

10x Kinase buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MnCl₂, 10 mM DTT)

-

Nuclease-free water

-

Reaction termination buffer (e.g., 4x Laemmli sample buffer)

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:

-

2.5 µL of 10x Kinase Buffer

-

1-5 µg of substrate

-

X µL of purified kinase (amount to be empirically determined)

-

2.5 µL of 1 mM ATPγS (final concentration 100 µM)

-

Nuclease-free water to a final volume of 25 µL.

-

-

Initiate Reaction: Start the reaction by adding the kinase to the master mix or by transferring the reaction tubes from ice to a 30°C water bath or incubator.

-

Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically.

-

Termination: Stop the reaction by adding 8.3 µL of 4x Laemmli sample buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting with a thiophosphate-specific antibody or by mass spectrometry.

References

- 1. ATP,Gamma S | C10H16N5O12P3S | CID 2028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Affinity profiling of the cellular kinome for the nucleotide cofactors ATP, ADP, and GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of ATPγS in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a crucial analog of adenosine triphosphate (ATP) utilized extensively in biochemical and pharmacological research. Its defining characteristic is the substitution of a non-bridging oxygen atom with a sulfur atom on the terminal (gamma) phosphate (B84403) group. This modification confers increased resistance to enzymatic hydrolysis, making ATPγS an invaluable tool for studying ATP-dependent processes. However, the term "non-hydrolyzable" is a functional descriptor rather than an absolute chemical property. Understanding the stability of ATPγS in aqueous solutions is paramount for accurate experimental design, data interpretation, and the development of novel therapeutics. This guide provides a comprehensive overview of the factors influencing ATPγS stability, methodologies for its assessment, and practical recommendations for its use.

Core Concepts of ATPγS Stability

While significantly more resistant to cleavage by many ATPases and kinases compared to ATP, ATPγS is not completely inert and can undergo slow hydrolysis, particularly under non-optimal conditions. The primary degradation pathway is the hydrolysis of the thiophosphoester bond, yielding adenosine diphosphate (B83284) (ADP) and thiophosphate. The rate of this degradation is influenced by several key factors:

-

pH: The stability of ATPγS is highly pH-dependent. Acidic conditions promote hydrolysis, while neutral to slightly alkaline conditions (pH 7-9) are optimal for maintaining its integrity.[1][2][3]

-

Temperature: As with most chemical reactions, the rate of ATPγS hydrolysis increases with temperature. For long-term storage, frozen solutions are essential.[1] At ambient temperatures, slow decomposition occurs.[1]

-

Enzymatic Activity: Although resistant, some enzymes can act as "slow" catalysts for ATPγS hydrolysis.[4][5] This is a critical consideration in biological assays.

-

Divalent Cations: The presence of divalent cations, such as Mg²⁺, is often required for the enzymatic activity involving ATP and its analogs. While essential for many biological experiments, their long-term effect on the non-enzymatic stability of ATPγS in solution is not extensively documented but is a parameter to consider.

Quantitative Stability Data: A Comparative Perspective

The following table summarizes the non-enzymatic hydrolysis rate constants and half-lives for ATP at elevated temperatures and different pH values. It is widely accepted that the hydrolysis rates for ATPγS under similar conditions would be significantly lower.

| Temperature (°C) | pH | ATP Hydrolysis Rate Constant (k, s⁻¹) | ATP Half-life (t₁/₂) |

| 80 | 7 | ~1.5 x 10⁻⁴ | ~77 min |

| 100 | 7 | ~7.0 x 10⁻⁴ | ~16.5 min |

| 120 | 7 | 2.91 x 10⁻³ | ~4 min |

| 80 | 3 | ~3.0 x 10⁻⁴ | ~38.5 min |

| 100 | 3 | ~1.5 x 10⁻³ | ~7.7 min |

| 120 | 3 | 4.34 x 10⁻³ | ~2.7 min |

Data for ATP hydrolysis is derived from studies using in situ Raman spectroscopy.[6][7] This data serves as a baseline to underscore the relative stability of ATPγS.

Recommendations for Storage and Handling

To ensure the integrity and performance of ATPγS in experimental settings, the following storage and handling procedures are recommended:

-

Long-Term Storage: Aqueous solutions of ATPγS should be stored frozen, with -20°C being necessary and -80°C recommended for maximum stability.[1]

-

Working Solutions: For frequent use, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1]

-

pH of Solutions: For stability reasons, it is crucial that the pH of the ATPγS solution is maintained between 7 and 9.[1] This can be achieved by dissolving or diluting ATPγS in a suitable buffer (e.g., Tris-HCl, HEPES) within this pH range.[2][3]

-

Fresh Preparation: For highly sensitive applications, preparing fresh solutions from a lyophilized powder or thawing a new aliquot is the best practice.[5]

Experimental Protocols for Stability Assessment

Determining the stability of ATPγS under specific experimental conditions is often necessary. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Protocol: HPLC-Based Analysis of ATPγS Degradation

This protocol outlines a general method for quantifying ATPγS and its primary degradation product, ADP, over time.

1. Sample Preparation and Incubation: a. Prepare a stock solution of ATPγS in the aqueous buffer of interest (e.g., 50 mM Tris-HCl, pH 7.4). b. Aliquot the solution into several microcentrifuge tubes. c. Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C). d. At specified time points (e.g., 0, 24, 48, 72 hours), take one tube from each temperature and immediately freeze it at -80°C to stop the degradation reaction.

2. HPLC Analysis: a. Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column is suitable. b. Mobile Phase: A common mobile phase for nucleotide separation is an ion-pair reversed-phase buffer system. For example:

- Buffer A: 0.1 M KH₂PO₄, 4 mM tetrabutylammonium (B224687) bisulfate, pH 6.0.

- Buffer B: 70% Buffer A, 30% Methanol. c. Gradient Elution: A linear gradient from 100% Buffer A to 100% Buffer B over a set period (e.g., 15 minutes) can effectively separate ATPγS, ADP, and other potential degradation products. d. Detection: Monitor the elution profile at 259 nm, the absorbance maximum for adenine (B156593) nucleotides. e. Quantification: Create a standard curve using known concentrations of ATPγS and ADP to quantify their amounts in the incubated samples. The peak area from the chromatogram is proportional to the concentration.

3. Data Analysis: a. Plot the concentration of ATPγS as a function of time for each temperature. b. Determine the degradation rate by fitting the data to an appropriate kinetic model (e.g., first-order decay). c. Calculate the half-life (t₁/₂) of ATPγS under each condition using the calculated rate constant.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the ATPγS hydrolysis pathway and a typical experimental workflow for its stability assessment.

Caption: Hydrolysis pathway of ATPγS.

Caption: Experimental workflow for ATPγS stability testing.

References

- 1. Stability of phosphorothioate oligonucleotides in aqueous ammonia in presence of stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Kinetic characteristics of ATP hydrolysis by a detergent-solubilized alkaline phosphatase from rat osseous plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorothioate cap analogs stabilize mRNA and increase translational efficiency in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ATPγS: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-O-(3-thiotriphosphate), commonly known as ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) widely utilized in biochemical and pharmacological research. Its resistance to cleavage by many ATPases and kinases makes it an invaluable tool for studying nucleotide-binding proteins, elucidating signal transduction pathways, and identifying potential therapeutic targets. This technical guide provides a comprehensive overview of the solubility and storage conditions critical for the effective use of ATPγS in a laboratory setting.

Core Properties and Handling

ATPγS is typically supplied as a tetralithium or sodium salt, appearing as a white to off-white crystalline solid.[1][2] Due to its inherent instability in aqueous solutions, proper handling and storage are paramount to ensure its integrity and experimental reproducibility.[3][4][5]

Solubility of ATPγS

The solubility of ATPγS is dependent on the solvent and the salt form of the compound. It is crucial to select an appropriate solvent to prepare stock solutions for experimental use. Quantitative solubility data is summarized in the table below.

| Solvent | Salt Form | Solubility | Notes |

| Water | Tetralithium Salt | 75 mg/mL (137.12 mM)[6] | Sonication may be required to aid dissolution.[6][7] |

| Tetralithium Salt | 100 mg/mL (182.82 mM)[7] | ||

| Tetralithium Salt | Soluble to 50 mM | Warming the tube at 37°C and using an ultrasonic bath can aid solubility. | |

| DMSO | Tetralithium Salt | 100 mg/mL (182.82 mM)[6] | Ultrasonic assistance is needed for dissolution.[6] |

| PBS (pH 7.2) | Lithium Salt | 10 mg/mL | |

| In Vivo Formulations | Tetralithium Salt | ≥ 2.5 mg/mL (4.57 mM) | In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][6] |

| ≥ 2.5 mg/mL (4.57 mM) | In a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline).[4][6] | ||

| ≥ 2.5 mg/mL (4.57 mM) | In a mixture of 10% DMSO and 90% corn oil.[4][6] |

Storage and Stability

Proper storage is critical to prevent the degradation of ATPγS. The stability of the compound varies significantly between its solid and solution forms.

| Form | Storage Temperature | Duration | Conditions |

| Solid | -20°C | ≥ 4 years[8] | Sealed from moisture.[4][6] Shipped on wet or dry ice.[1][2][8][9] |

| -20°C | 3 years | Powder form.[7] | |

| -20°C | 6 months | After delivery.[1][2][9] | |

| Solution | -20°C or -80°C | Unstable, prepare fresh | It is strongly recommended to prepare solutions fresh for each experiment.[3][4][6] |

| -70°C | Up to 3 months | Aliquoted to avoid freeze-thaw cycles. Thawed aliquots should be used within one week.[10] | |

| -80°C | Up to 1 year | In solvent.[7] |

Key Stability Considerations:

-

pH: The stability of ATPγS in solution is pH-dependent. It is crucial to maintain a pH value above 7.0 to prevent degradation.[1][2][5][9] Buffering the solution (e.g., with 50-100 mM Tris-HCl or HEPES at pH 7-10) is recommended.[1][2][9]

-

Aqueous Instability: ATPγS solutions are unstable and should ideally be prepared fresh before use.[3][4][6] If storage is necessary, aliquoting and storing at -70°C or -80°C can preserve the compound for a limited time.[7][10]

-

Freeze-Thaw Cycles: Repeated freezing and thawing of ATPγS solutions should be avoided as it can lead to degradation.[5]

Experimental Protocols

Preparation of a 100 mM Aqueous Stock Solution

This protocol is a general guideline for preparing a high-concentration aqueous stock solution of ATPγS tetralithium salt.

Materials:

-

ATPγS tetralithium salt (e.g., molecular weight 546.98 g/mol )

-

Ultrapure water

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing: Accurately weigh the desired amount of ATPγS powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 54.7 mg of ATPγS tetralithium salt.

-

Dissolution: Add the appropriate volume of ultrapure water to the powder. For the example above, add 1 mL of water.

-

Mixing: Vortex the solution thoroughly.

-

Sonication: If the powder does not dissolve completely, place the tube in an ultrasonic bath until the solution is clear.[6][7]

-

pH Adjustment (Optional but Recommended): Check the pH of the solution and adjust to a range of 7.0-8.0 using a suitable buffer (e.g., Tris or HEPES) if necessary to enhance stability.[1][2][5][9]

-

Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -70°C or -80°C for up to 3 months.[10]

Assessment of ATPγS Hydrolysis

This protocol provides a general method to assess the enzymatic hydrolysis of ATPγS, often used to confirm its non-hydrolyzable nature in a specific experimental system.

Materials:

-

Enzyme of interest (e.g., a kinase or ATPase)

-

ATPγS stock solution

-

Reaction buffer appropriate for the enzyme

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Developing solvent (e.g., 0.75 M KH2PO4, pH 3.5)

-

Radioactively labeled [³⁵S]ATPγS (if a sensitive quantitative assay is required)

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the enzyme of interest, and any other necessary co-factors.

-

Initiation: Start the reaction by adding ATPγS (or [³⁵S]ATPγS) to a final concentration relevant to your experiment. As a control, set up a parallel reaction with ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M formic acid).

-

TLC Analysis: Spot a small volume (1-2 µL) of the quenched reaction mixture onto a PEI-cellulose TLC plate.

-

Chromatography: Develop the TLC plate in a chamber containing the developing solvent until the solvent front nears the top of the plate.

-

Detection:

-

For non-radioactive ATPγS, visualize the spots under UV light. The presence of a new spot corresponding to ADP or thiophosphate would indicate hydrolysis.

-

For [³⁵S]ATPγS, expose the dried TLC plate to a phosphor screen and analyze using a phosphorimager to quantify the amount of hydrolyzed product.[11]

-

Visualizations

ATP vs. ATPγS Chemical Structure

Caption: Structural relationship between ATP and ATPγS.

Experimental Workflow for Kinase Inhibition Assay

Caption: A typical workflow for a kinase inhibition assay using ATPγS.

Factors Affecting ATPγS Stability

Caption: Key factors influencing the stability of ATPγS.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. ATPγS, γ-Phosphate modified Adenosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biolog.de [biolog.de]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. ATPγS tetralithium salt | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 2-Iodo-ATPγS, γ-Phosphate modified Adenosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 10. ATPγS 100mM, pH 7.4 easy-to-use | Hypermol [hypermol.com]

- 11. Adenosine 5′-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding ATPγS Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and drug discovery. By substituting a non-bridging oxygen atom in the γ-phosphate group with a sulfur atom, ATPγS can bind to the active sites of many ATP-dependent enzymes, such as kinases and ATPases. Its resistance to cleavage by these enzymes makes it an excellent tool for studying enzyme mechanisms, identifying substrates, and screening for inhibitors.[1] This guide provides a comprehensive overview of ATPγS protein binding affinity, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data Presentation: ATPγS Binding Affinity

Understanding the binding affinity of ATPγS to various proteins is crucial for designing and interpreting experiments. The equilibrium dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following tables summarize known Kd and other relevant binding parameters for ATPγS with several proteins.

| Protein | Organism/System | Method | Kd / Km / Ki | Notes |

| ClpA | E. coli | Pre-steady-state kinetics | ~6 µM (apparent affinity) | ATPγS binds non-cooperatively and competes with ATP for binding at Domain 1.[2] |

| Replication Factor C (RFC) | Not specified | Not specified | ~1 µM | Used as a slow-hydrolyzing ATP analog to study clamp loading.[3] |

| GRP78 ATPase Domain | Human | Surface Plasmon Resonance (SPR) | Significantly lower affinity than ATP | Binding is further weakened in the absence of Mg++.[4][5] |

| Myosin-2 | Acanthamoeba castellanii | Stopped-flow fluorescence | K1k+2 = 1.93 ± 0.02 µM-1s-1 (with d-mantATP) | Kinetic parameters for the interaction with a fluorescent ATP analog.[6] |

| Protein | Organism/System | Method | kcat | Km |

| ClpA | E. coli | Steady-state kinetics | 0.05 ± 0.004 min-1 | 134 ± 46 µM |

Experimental Protocols

Accurate determination of ATPγS binding affinity requires robust experimental design and execution. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8][9]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ATPγS binding to a target protein.

Materials:

-

Isothermal titration calorimeter

-

Purified target protein (e.g., Src kinase domain) at a known concentration (typically 10-100 µM)

-

ATPγS solution at a known concentration (typically 10-20 times the protein concentration)

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 10 mM MgCl₂)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze both the protein and ATPγS against the same buffer to ensure a perfect match.

-

Accurately determine the concentrations of the protein and ATPγS solutions spectrophotometrically or using a protein concentration assay.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the protein solution and the injection syringe with the ATPγS solution.

-

-

Titration:

-

Perform a series of small injections (e.g., 1-2 µL) of the ATPγS solution into the protein solution.

-

Allow the system to reach equilibrium after each injection and measure the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ATPγS to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. Calculate ΔG and ΔS from these values.

-

Workflow for Isothermal Titration Calorimetry:

References

- 1. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 5. Thermodynamic study of aptamers binding to their target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Characterization of the ATPase and Actin-activated ATPase Activities of Acanthamoeba castellanii Myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 9. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

ATPγS Interaction with Kinase Active Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-O-(3-thiotriphosphate), or ATPγS, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an invaluable tool in kinase research and drug discovery. Its unique properties, particularly the substitution of a non-bridging oxygen with sulfur in the γ-phosphate group, allow it to act as a substrate for kinases while rendering the transferred thiophosphate group resistant to cleavage by phosphatases. This guide provides an in-depth technical overview of the interaction of ATPγS with kinase active sites, its applications in identifying kinase substrates, and detailed protocols for its use in experimental settings.

Introduction to ATPγS and its Properties

ATPγS is an analog of ATP where one of the γ-phosphate oxygens is replaced by a sulfur atom. This modification has profound implications for its biochemical behavior. While it can be utilized by most kinases as a phosphodonor substrate, the resulting thiophosphorylated protein is resistant to the action of phosphatases. This stability makes ATPγS an excellent tool for capturing and identifying kinase substrates.

The key features of ATPγS include:

-

Kinase Substrate: It is recognized by a wide range of protein kinases and is used to thiophosphorylate their substrates.

-

Phosphatase Resistance: The thiophosphate group is not readily cleaved by cellular phosphatases, allowing for the accumulation of thiophosphorylated products.

-

Affinity Labeling: The thiophosphate moiety can be alkylated, enabling the attachment of affinity tags for enrichment and identification of kinase substrates.

Mechanism of Interaction with Kinase Active Sites

The active site of a kinase is highly adapted to bind ATP and a protein or peptide substrate. ATPγS mimics the binding of ATP, fitting into the same adenosine and phosphate-binding pockets. The kinase then catalyzes the transfer of the γ-thiophosphate group to a serine, threonine, or tyrosine residue on the substrate protein.

The mechanism of thiophosphorylation is analogous to phosphorylation. The hydroxyl group of the target residue acts as a nucleophile, attacking the γ-thiophosphate of ATPγS. The kinase facilitates this reaction by properly orienting the substrates and stabilizing the transition state. The resulting thiophosphorylated protein is then released from the active site.

Quantitative Analysis of ATPγS-Kinase Interactions

The interaction of ATPγS with kinases can be quantified by determining its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. These values provide insights into the affinity of a kinase for this ATP analog.

| Kinase | ATPγS Ki (μM) | ATPγS IC50 (μM) | Substrate | Assay Conditions | Reference |

| PKA | 230 | - | Kemptide | 100 μM ATP | 1 |

| cGK | 160 | - | Kemptide | 100 μM ATP | 1 |

| PhK | 290 | - | Phb | 100 μM ATP | 1 |

| CaMKII | 15 | - | Autocamtide-2 | 100 μM ATP | 1 |

| MAPKAP-K2 | 11 | - | HSP27 peptide | 100 μM ATP | 1 |

Table 1: Reported Ki and IC50 values of ATPγS for various kinases. Note that assay conditions can significantly influence these values.

Experimental Applications of ATPγS

The unique properties of ATPγS make it a versatile tool for several key applications in kinase research:

-

Identification of Direct Kinase Substrates: By using ATPγS in a kinase reaction, substrates are thiophosphorylated and can be subsequently identified.

-

Kinase Inhibitor Screening: ATPγS can be used in competitive binding assays to screen for and characterize kinase inhibitors.

-

Probing the ATP-Binding Site: The interaction of ATPγS with the active site can provide structural and functional information about the kinase.

Caption: Workflow for identifying kinase substrates using ATPγS.

Detailed Experimental Protocols

In Vitro Kinase Assay with ATPγS

This protocol describes a general procedure for an in vitro kinase assay using a purified kinase and a peptide substrate.

Materials:

-

Purified kinase

-

Peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATPγS (10 mM stock)

-

p-Nitrobenzyl mesylate (PNBM) for alkylation

-

Anti-thiophosphate ester antibody

-

Stop solution (e.g., 100 mM EDTA)

Procedure:

-

Prepare the kinase reaction mix in the reaction buffer, including the purified kinase and peptide substrate.

-

Initiate the reaction by adding ATPγS to a final concentration of 100 μM.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

To alkylate the thiophosphorylated substrate, add PNBM to a final concentration of 2.5 mM and incubate at room temperature for 1-2 hours.

-

The alkylated products can then be detected by Western blot using an anti-thiophosphate ester antibody or enriched for mass spectrometry analysis.

Substrate Identification using ATPγS and Mass Spectrometry

This protocol outlines the workflow for identifying kinase substrates from a complex mixture, such as a cell lysate.

Materials:

-

Cell lysate

-

Purified active kinase of interest

-

Kinase reaction buffer

-

ATPγS

-

PNBM

-

Anti-thiophosphate ester antibody conjugated to beads (e.g., protein A/G beads)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Incubate the cell lysate with the purified active kinase and ATPγS to allow for thiophosphorylation of substrates.

-

Alkylate the thiophosphorylated proteins with PNBM.

-

Perform immunoprecipitation using the anti-thiophosphate ester antibody conjugated beads to enrich for the alkylated substrates.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the enriched proteins from the beads.

-

Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the sites of thiophosphorylation.

Caption: A generic kinase signaling pathway and points of intervention.

Conclusion

ATPγS is a powerful and versatile tool in the study of protein kinases. Its ability to act as a kinase substrate while conferring phosphatase resistance to the modified protein allows for the effective trapping and identification of direct kinase substrates. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating kinase signaling pathways and discovering novel kinase inhibitors. The continued application of ATPγS-based methodologies will undoubtedly lead to further advances in our understanding of cellular signaling and the development of new therapeutic agents.

The Hydrolytic Fate of ATPγS: An In-depth Technical Guide for Researchers

Abstract

Adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), a sulfur-substituted analog of adenosine triphosphate (ATP), is widely utilized in cellular and molecular biology as a poorly hydrolyzable ATP mimic to study ATP-dependent processes. This technical guide challenges the pervasive assumption of its non-hydrolyzability by providing a comprehensive overview of the enzymatic hydrolysis of ATPγS by various ATPases. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into the kinetics and mechanisms of ATPγS hydrolysis, experimental protocols for its characterization, and its implications in studying cellular signaling pathways. By presenting quantitative data in structured tables and detailed methodologies for key experiments, this guide aims to facilitate a deeper understanding and more precise application of ATPγS in research.

Introduction: The Dichotomy of ATPγS as an ATP Analog

ATPγS is a cornerstone tool in biochemistry and molecular biology, prized for its ability to act as a competitive inhibitor or a slowly-hydrolyzable substrate for enzymes that utilize ATP, such as kinases and ATPases. The substitution of a non-bridging oxygen atom with sulfur in the γ-phosphate group imparts a greater resistance to hydrolysis compared to ATP. This property has made it invaluable for trapping enzymes in an ATP-bound state, identifying kinase substrates through thiophosphorylation, and dissecting the mechanics of ATP-driven molecular motors.[1][2]

However, the notion that ATPγS is universally non-hydrolyzable is a misconception. A growing body of evidence demonstrates that a significant number of ATPases can, in fact, catalyze the hydrolysis of ATPγS to ADP and thiophosphate.[3][4] The efficiency of this hydrolysis varies widely among different ATPase families and is often influenced by experimental conditions such as the presence of specific divalent cations.[2][5] This guide provides an in-depth exploration of this phenomenon, offering a nuanced perspective on the use of ATPγS in experimental biology.

ATPase Families and Their Interaction with ATPγS

ATPases are a diverse superfamily of enzymes that couple the hydrolysis of ATP to various cellular functions.[6] Their ability to hydrolyze ATPγS is not uniform across the different families.

-

F-type ATPases (ATP Synthases): These enzymes are primarily responsible for ATP synthesis in mitochondria and chloroplasts but can also run in reverse to hydrolyze ATP. The F1 subcomplex of F-type ATPase has been shown to be capable of slowly hydrolyzing ATPγS.[7]

-

V-type ATPases: These rotary ATPases are involved in acidifying intracellular compartments. V/A-ATPases, a subtype found in archaea and some bacteria, have been observed to hydrolyze ATPγS, although at a slower rate than ATP.[8]

-

P-type ATPases: This family includes well-known ion pumps like the Na+/K+-ATPase and Ca2+-ATPase (SERCA). While less studied with respect to ATPγS hydrolysis, their catalytic cycle involves a phosphorylated intermediate, and the stability of the thiophosphorylated state can influence their activity.

-

AAA+ ATPases (ATPases Associated with diverse cellular Activities): This is a large and functionally diverse family of ring-shaped P-loop NTPases involved in processes like protein unfolding and degradation. Several members, including the E. coli ATP-dependent protease ClpA, have been shown to hydrolyze ATPγS, albeit slowly.[4]

-

DEAD-box Helicases: These RNA helicases are crucial for RNA metabolism. The eukaryotic translation initiation factor eIF4A, a DEAD-box protein, surprisingly hydrolyzes ATPγS and ATP with similar steady-state parameters, suggesting that a non-chemical step is rate-limiting for its nucleotide hydrolysis.[3]

Quantitative Analysis of ATPγS Hydrolysis by ATPases

The kinetic parameters of ATPγS hydrolysis provide crucial insights into the catalytic efficiency of different ATPases with this analog. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number.

| ATPase | Family | K_m_ (µM) | k_cat_ (min⁻¹) | V_max_ (s⁻¹) | Divalent Cation | Reference |

| eIF4A | DEAD-box Helicase | 66 ± 9 | 1.0 ± 0.1 | - | Mg²⁺ | [3][9] |

| ClpA | AAA+ ATPase | 134 ± 46 | 0.05 ± 0.004 | - | - | [4] |

| F1-ATPase (wild-type) | F-type ATPase | 1.0 ± 0.3 & 240 ± 100 | - | 5.8 ± 0.3 | - | [7] |

| V-ATPase (T. thermophilus) | V-type ATPase | 587 ± 21 | - | 30.6 ± 0.3 | - | [10] |

Note: The F1-ATPase exhibits biphasic kinetics with two apparent Km values. The higher Km is suggested to represent MgATPγS binding to non-catalytic sites.[7]

Experimental Protocols for Studying ATPγS Hydrolysis

Accurate characterization of ATPγS hydrolysis requires robust experimental methodologies. This section provides detailed protocols for key assays.

Radioactive ATPase Assay

This is a highly sensitive method to directly measure the hydrolysis of radiolabeled ATPγS.

Materials:

-

Purified ATPase

-

[³⁵S]ATPγS or [γ-³²P]ATPγS

-

Reaction buffer (specific to the ATPase being studied, e.g., 25 mM MES-KOH, 12 mM Tris-Cl, 2.5 mM MgCl₂, 2.2 mM DTT, 6% glycerol, 60 µM EDTA, 34 mM potassium acetate, 30 mM KCl, pH 6.0 for eIF4A)[3]

-

Thin Layer Chromatography (TLC) plates (e.g., PEI Cellulose F)

-

Mobile phase for TLC (e.g., 1 M LiCl)

-

Phosphorimager or scintillation counter

-

Activated charcoal (for an alternative separation method)[11]

Procedure:

-

Reaction Setup: Prepare reaction mixtures on ice. A typical reaction contains the purified ATPase, reaction buffer, and a mixture of unlabeled ATPγS and a trace amount of [³⁵S]ATPγS or [γ-³²P]ATPγS.

-

Initiation and Incubation: Initiate the reaction by transferring the tubes to the desired temperature (e.g., 25°C).[3]

-

Time Points: At various time points, quench a small aliquot of the reaction by adding it to a solution that stops the reaction (e.g., a solution containing a high concentration of EDTA or by spotting directly onto the TLC plate).

-

Separation of Products:

-

TLC Method: Spot the quenched reaction aliquots onto a TLC plate. Develop the chromatogram using an appropriate mobile phase to separate the unhydrolyzed ATPγS from the product (thiophosphate or ADP).[12]

-

Charcoal Method: Add activated charcoal to the quenched reaction. The charcoal will bind the unhydrolyzed [γ-³²P]ATPγS, while the released ³²P-thiophosphate remains in the supernatant after centrifugation.[11]

-

-

Quantification:

-

TLC: Dry the TLC plate and expose it to a phosphor screen. Quantify the spots corresponding to ATPγS and the product using a phosphorimager.[3]

-

Charcoal: Measure the radioactivity of the supernatant using a scintillation counter.

-

-

Data Analysis: Calculate the amount of product formed at each time point and determine the initial reaction velocity. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying ATPγS concentrations and fitting the data to the Michaelis-Menten equation.[3]

Phos-tag™ Affinity Electrophoresis

This technique allows for the separation of thiophosphorylated proteins from their non-phosphorylated counterparts based on the affinity of the Phos-tag™ molecule for the thiophosphate group.[1]

Materials:

-

Phos-tag™ Acrylamide (B121943)

-

Standard SDS-PAGE reagents (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, APS, TEMED)

-

Zinc Chloride (ZnCl₂) or Manganese Chloride (MnCl₂) solution

-

Protein samples from a kinase reaction with ATPγS

-

Western blotting equipment and reagents

-

Antibody against the protein of interest

Procedure:

-

Gel Preparation: Prepare SDS-PAGE gels containing Phos-tag™ acrylamide and either ZnCl₂ or MnCl₂ according to the manufacturer's instructions.[4][13] The concentration of Phos-tag™ and the divalent cation may need to be optimized.

-

Sample Preparation: Prepare protein samples from in vitro kinase assays performed with ATPγS. The samples should be denatured in standard SDS-PAGE sample buffer.

-

Electrophoresis: Run the gel using a standard SDS-PAGE apparatus. Thiophosphorylated proteins will be retarded in their migration compared to the non-phosphorylated forms.

-

Protein Transfer:

-

Before transferring to a membrane (e.g., PVDF), wash the gel with transfer buffer containing EDTA to chelate the metal ions, which improves transfer efficiency.[13]

-

Perform a standard wet or semi-dry transfer.

-

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the protein of interest, followed by an appropriate secondary antibody.

-

Detection: Visualize the protein bands. The appearance of a slower-migrating band in the presence of ATPγS indicates thiophosphorylation.

MALDI-TOF Mass Spectrometry for Thiophosphopeptide Analysis

MALDI-TOF MS (B15284909) is a powerful tool for the direct detection and quantification of thiophosphorylated peptides.[8][9]

Materials:

-

Thiophosphorylated protein sample

-

Protease (e.g., trypsin)

-

MALDI-TOF mass spectrometer

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))

-

Phosphopeptide enrichment materials (optional, e.g., TiO₂ or Phos-tag™ agarose)

Procedure:

-

Protein Digestion: Digest the thiophosphorylated protein with a suitable protease (e.g., trypsin) to generate peptides.

-

(Optional) Enrichment: If the thiophosphorylated peptide is in low abundance, enrich for it using phosphopeptide enrichment techniques.

-

Sample Spotting: Mix the peptide sample with the MALDI matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

-

Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in either linear or reflectron mode. Thiophosphorylated peptides will have a mass shift of +16 Da compared to their phosphorylated counterparts (due to the substitution of an oxygen atom with a sulfur atom).

-

Data Analysis: Identify the peaks corresponding to the unmodified, phosphorylated, and thiophosphorylated peptides. The relative intensities of these peaks can be used to quantify the extent of thiophosphorylation.[9]

Western Blotting with Thiophosphate-Specific Antibodies

The development of antibodies that specifically recognize the thiophosphate ester provides a highly specific method for detecting thiophosphorylated proteins.[14]

Materials:

-

Protein samples from a kinase reaction with ATPγS

-

SDS-PAGE and Western blotting equipment

-

Thiophosphate ester-specific primary antibody

-

Appropriate HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer: Separate the proteins from the kinase reaction by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with the thiophosphate ester-specific primary antibody, diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system. A positive signal indicates the presence of a thiophosphorylated protein.

Signaling Pathways and Experimental Workflows

The ability of some kinases to utilize ATPγS allows for the specific labeling and identification of their substrates within complex cellular signaling pathways.

Na+/K+-ATPase Signaling Pathway

The Na+/K+-ATPase is not only an ion pump but also a signaling scaffold. Binding of cardiotonic steroids like ouabain (B1677812) can trigger a signaling cascade involving Src kinase and the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK pathway.[1][14][15]

Caption: Na+/K+-ATPase signaling cascade initiated by ouabain.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating multiple downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which regulate cell proliferation, survival, and differentiation.[16][17][18][19][20]

Caption: Simplified EGFR signaling pathways.

Insulin (B600854) Receptor Signaling Pathway

The insulin receptor, a receptor tyrosine kinase, is activated by insulin binding, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. This initiates downstream signaling, including the PI3K-Akt pathway, which is crucial for glucose uptake and metabolism. There is also evidence of crosstalk between insulin signaling and ion-pumping ATPases like SERCA.[3][5][21][22]

Caption: Overview of the insulin receptor signaling pathway.

Experimental Workflow for Kinase Substrate Identification using ATPγS

This workflow outlines the general steps for identifying the substrates of a specific kinase using ATPγS and thiophosphate-specific detection methods.

Caption: Workflow for identifying kinase substrates using ATPγS.

Conclusion and Future Perspectives

The ability of various ATPases to hydrolyze ATPγS necessitates a re-evaluation of its use as a strictly non-hydrolyzable ATP analog. This guide provides researchers with the foundational knowledge, quantitative data, and detailed experimental protocols to navigate this complexity. Understanding the kinetics of ATPγS hydrolysis by specific ATPases is critical for the accurate interpretation of experimental results and for the rational design of studies aimed at dissecting ATP-dependent cellular processes.

Future research should focus on expanding the quantitative dataset of ATPγS hydrolysis across a wider range of ATPases, particularly within the P-type and other less-studied families. Furthermore, elucidating the structural basis for the differential hydrolysis of ATP and ATPγS by various ATPases will provide deeper insights into their catalytic mechanisms. The continued development of novel chemical probes and analytical techniques will further enhance our ability to study the dynamic roles of ATPases in health and disease.

References

- 1. utoledo.edu [utoledo.edu]

- 2. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin receptor signaling and sarco/endoplasmic reticulum calcium ATPase in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phos-tag.com [phos-tag.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalysis and rotation of F1 motor: Cleavage of ATP at the catalytic site occurs in 1 ms before 40° substep rotation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing thiophosphorylation in the presence of competing phosphorylation with MALDI-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATP Hydrolysis and Synthesis of a Rotary Motor V-ATPase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATPase Activity Measurements Using Radiolabeled ATP | Springer Nature Experiments [experiments.springernature.com]

- 12. ATP synthase activity assay (radioactive) [protocols.io]

- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 14. researchgate.net [researchgate.net]

- 15. Na(+)/K(+)-ATPase as a signal transducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sinobiological.com [sinobiological.com]

- 21. Regulatory effect of insulin on the structure, function and metabolism of Na+/K+-ATPase (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ATP sensitizes the insulin receptor to insulin - PMC [pmc.ncbi.nlm.nih.gov]

ATPγS as a Substrate for Helicases: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-O-(3-thiotriphosphate), or ATPγS, is a slowly hydrolyzable analog of adenosine triphosphate (ATP) that has become an invaluable tool in the study of ATP-dependent enzymes, particularly helicases. By substituting a non-bridging oxygen atom with a sulfur atom in the γ-phosphate group, ATPγS significantly alters the rate of hydrolysis, often slowing it down considerably.[1][2] This property allows researchers to trap enzymes in ATP-bound or intermediate states, facilitating mechanistic and structural studies.[3] This guide provides a comprehensive overview of the use of ATPγS as a substrate for helicases, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biochemical pathways and workflows.

Helicases are ubiquitous molecular motors that utilize the energy from ATP hydrolysis to unwind nucleic acid duplexes, a process fundamental to DNA replication, repair, recombination, and transcription.[4][5] The interaction between a helicase and ATPγS can vary significantly depending on the specific helicase, with some enzymes capable of hydrolyzing it to fuel their activities, while for others it acts as a potent inhibitor. This differential activity provides a powerful means to dissect the chemo-mechanical coupling of these essential enzymes.

Biochemical Properties and Interaction with Helicases

ATPγS is structurally similar to ATP, allowing it to bind to the ATP-binding pocket of most helicases.[6] However, the presence of the sulfur atom in the γ-thiophosphate group reduces the electrophilicity of the phosphorus atom, making it a poorer substrate for nucleophilic attack by water during hydrolysis.[1] This typically results in a significantly slower rate of hydrolysis compared to ATP.[1]

The effect of ATPγS on helicase activity is not uniform across all helicase superfamilies. For some helicases, such as the eukaryotic CMG (Cdc45, Mcm2-7, GINS) replicative helicase and the translation initiation factor eIF4A (an SF2 helicase), ATPγS can be hydrolyzed at a rate sufficient to power DNA or RNA unwinding, albeit sometimes at a reduced rate compared to ATP.[1][7][8] In contrast, for other helicases like the bacterial UvrD (an SF1 helicase) and RecA, ATPγS is hydrolyzed extremely slowly or not at all, effectively acting as a non-hydrolyzable analog and inhibiting their unwinding activity.[1][9] This variability makes ATPγS a valuable tool for probing the rate-limiting steps of the helicase reaction cycle. If an enzyme's activity is only moderately affected by the substitution of ATP with ATPγS, it suggests that the chemical step of ATP hydrolysis is not the rate-limiting step in its overall catalytic cycle.[1][7]

Quantitative Data on Helicase Activity with ATPγS

The following table summarizes key kinetic parameters for various helicases when utilizing ATP versus ATPγS. This data highlights the diverse responses of different helicases to this ATP analog.

| Helicase | Superfamily | Organism | Substrate | Parameter | ATP | ATPγS | Fold Difference (ATP/ATPγS) | Reference(s) |

| eIF4A | SF2 | Eukaryotic | RNA | K_M (µM) | 58 | 66 | ~0.9 | [7][10] |

| k_cat (min⁻¹) | 0.97 | 1.0 | ~1 | [7][10] | ||||

| Unwinding Rate (min⁻¹) | 1.1 | 0.052 | ~21 | [7][10] | ||||

| CMG Complex | SF6 | Saccharomyces cerevisiae | DNA | Unwinding Rate | ~1.5x faster | Slower | 1-1.5 | [1][8] |

| RecA | SF1 | Escherichia coli | DNA | Hydrolysis Rate | >1000x faster | Slower | >1000 | [7][9] |

| UvrD | SF1 | Escherichia coli | DNA | Unwinding Activity | Detectable | Not Detectable | - | [1][9] |

| nsp13 | SF1B | SARS-CoV-2 | DNA | Processivity | Higher | Lower | Significant | [11] |

| Speed | Faster | Slower | Significant | [11] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key experiments used to study the interaction of ATPγS with helicases.

Helicase Unwinding Assay

This assay measures the ability of a helicase to separate a double-stranded nucleic acid substrate.

a. Substrate Preparation:

-

Design and synthesize two complementary oligonucleotides, one of which is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Anneal the labeled and unlabeled oligonucleotides to create a duplex substrate with a single-stranded overhang for helicase loading.

-

Purify the duplex substrate to remove any unincorporated label and single-stranded oligonucleotides.

b. Unwinding Reaction:

-

Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, DTT, and BSA.[4]

-

In a reaction tube, combine the helicase enzyme and the labeled duplex substrate in the reaction buffer.

-

Initiate the unwinding reaction by adding a solution of either ATP or ATPγS to a final concentration typically in the millimolar range.

-

Incubate the reaction at the optimal temperature for the helicase (e.g., 37°C) for various time points.

-

Stop the reaction at each time point by adding a quench buffer containing EDTA, SDS, and a loading dye.

c. Product Analysis:

-

Separate the unwound single-stranded product from the duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Dry the gel and visualize the labeled species by autoradiography or fluorescence imaging.

-

Quantify the amount of unwound product at each time point to determine the initial rate of unwinding.

ATPase Activity Assay

This assay measures the rate of ATP or ATPγS hydrolysis by the helicase. A common method is the malachite green assay, which detects the release of inorganic phosphate (B84403) (or thiophosphate).

a. Reaction Setup:

-

Prepare a reaction buffer similar to the unwinding assay, ensuring it is free of contaminating phosphate.

-

Combine the helicase enzyme and, if required for activation, a single-stranded nucleic acid effector in the reaction buffer.

-

Initiate the hydrolysis reaction by adding ATP or ATPγS to the desired concentration.

-

Incubate the reaction at the optimal temperature.

b. Phosphate/Thiophosphate Detection:

-

At various time points, take aliquots of the reaction and transfer them to a microplate.

-

Stop the reaction and develop the color by adding a malachite green-molybdate reagent.[12]

-

After a short incubation period, measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.[8][12]

c. Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Use the standard curve to determine the concentration of phosphate/thiophosphate released at each time point.

-

Calculate the initial rate of ATP/ATPγS hydrolysis. By varying the nucleotide concentration, Michaelis-Menten parameters (K_M and k_cat) can be determined.[13][14]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of helicases with ATPγS.

Caption: Simplified ATPγS hydrolysis cycle by a helicase.

Caption: General mechanisms of DNA unwinding for different helicase superfamilies.

Caption: Experimental workflow for studying helicase kinetics with ATPγS.

Applications in Drug Development

The study of helicases as drug targets is a burgeoning field in the development of antiviral, antibacterial, and anticancer therapies.[5][6][15][16] ATPγS plays a crucial role in the early stages of this process. By using ATPγS in high-throughput screening assays, researchers can identify compounds that bind to the ATP pocket and act as competitive inhibitors. Furthermore, understanding how different helicases interact with ATPγS can inform the design of more specific and potent inhibitors. For instance, the observation that SARS-CoV-2 nsp13 helicase activity is significantly reduced by ATPγS provides a proof-of-concept for targeting its ATPase activity.[11] The detailed kinetic and mechanistic data obtained from studies using ATPγS are invaluable for building pharmacophore models and guiding structure-based drug design efforts.

Conclusion

ATPγS is a versatile and powerful tool for the investigation of helicase mechanisms. Its ability to be used as both a slowly hydrolyzable substrate and a non-hydrolyzable analog, depending on the specific helicase, allows for a detailed dissection of the chemo-mechanical cycle of these essential enzymes. The quantitative data, experimental protocols, and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing ATPγS in their studies of helicases. As our understanding of the diversity of helicase function continues to grow, the nuanced application of tools like ATPγS will remain critical to uncovering the fundamental principles that govern their activity and to developing novel therapeutic interventions that target these vital molecular machines.

References

- 1. researchgate.net [researchgate.net]

- 2. Visualizing helicases unwinding DNA at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. Mechanism of DNA translocation in a replicative hexameric helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-molecule FRET analysis of helicase functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Grip it and rip it: Structural mechanisms of DNA helicase substrate binding and unwinding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. preprints.org [preprints.org]

- 14. m.youtube.com [m.youtube.com]

- 15. diva-portal.org [diva-portal.org]

- 16. researchgate.net [researchgate.net]

differences in steric and electronic properties of ATP vs ATPγS

An In-Depth Technical Guide to the Steric and Electronic Differences of ATP vs. ATPγS for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biochemical processes.[1][2][3] Its rapid hydrolysis, however, presents a challenge for studying the intricacies of ATP-dependent enzymes. To circumvent this, researchers utilize ATP analogs, with Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) being a prominent example. This guide provides a comprehensive comparison of the steric and electronic properties of ATP and ATPγS, their differential effects on enzyme kinetics, and detailed experimental protocols for their comparative analysis. Understanding these nuances is critical for the accurate design and interpretation of experiments in basic research and drug development.

Core Molecular Differences: Steric and Electronic Properties

The fundamental distinction between ATP and ATPγS lies in the substitution of a single atom in the γ-phosphate group. This seemingly minor alteration has profound implications for the molecule's steric and electronic characteristics.

2.1 Structural Comparison

In ATPγS, a non-bridging oxygen atom on the γ-phosphate is replaced by a sulfur atom.[4][5] This substitution increases the bond length of the phosphorus to the substituent (P-S vs. P-O) and alters the overall size and charge distribution of the terminal phosphate (B84403).

Diagram: Molecular Structures of ATP and ATPγS

Caption: Structural comparison of ATP and ATPγS.

2.2 Electronic Properties and Hydrolysis Resistance